2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
Description
Properties
Molecular Formula |
C7H7BrN2O3 |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
2-(3-amino-5-bromo-4-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H7BrN2O3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h1-2H,3,9H2,(H,11,12) |
InChI Key |
UJAPEDXRZKWLNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-bromo-4-oxo-1,4-dihydropyridine and bromoacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amino derivatives.
Scientific Research Applications
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Analog: 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetonitrile
The acetonitrile derivative, 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetonitrile (CAS: 1566733-04-7), shares the same pyridine core and substituents (3-amino, 5-bromo, 4-oxo) but differs in the functional group at the methylene bridge (nitrile vs. carboxylic acid). Key comparative data are summarized below:
Functional Group-Driven Differences
Solubility and Polarity :
- The carboxylic acid group in the acetic acid derivative increases solubility in aqueous and polar solvents, whereas the nitrile group in the acetonitrile analog reduces polarity, favoring organic solvents like DMSO or acetonitrile.
Synthetic Utility :
- The nitrile group in the acetonitrile derivative serves as a versatile synthetic intermediate. For example, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, linking the two compounds in a reaction pathway .
- The acetic acid derivative’s -COOH group enables direct salt formation or conjugation with biomolecules, expanding its utility in drug design.
Crystallographic Behavior: Both compounds likely exhibit distinct crystal packing due to hydrogen-bonding capabilities. SHELX-based refinements (commonly used for small molecules) would be critical for resolving these differences .
Research Findings and Implications
- Acetonitrile Derivative : Documented as a stable precursor (CAS: 1566733-04-7) with applications in multi-step organic synthesis. Its nitrile group’s reactivity supports transformations such as hydrolysis, reduction, or cycloadditions .
- The bromine atom at position 5 may facilitate further functionalization via cross-coupling reactions.
- Methodological Overlap : Both compounds would require crystallographic tools like SHELX for structural validation, emphasizing the software’s enduring relevance in small-molecule analysis .
Biological Activity
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure that includes a pyridine ring with various substituents, contributing to its potential therapeutic applications.
- Molecular Formula : C7H6BrN3O
- Molecular Weight : 228.05 g/mol
- IUPAC Name : 2-(3-amino-5-bromo-4-oxopyridin-1-yl)acetic acid
- Canonical SMILES : C1=C(C(=O)C(=CN1CC(=O)O)Br)N
The biological activity of 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of amino and bromo groups enhances its binding affinity, potentially leading to inhibition of enzymatic activity and modulation of cellular pathways involved in proliferation and apoptosis .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The mechanisms underlying its antimicrobial effects include:
- Inhibition of bacterial cell wall synthesis.
- Disruption of biofilm formation in pathogenic strains such as Staphylococcus aureus and Staphylococcus epidermidis.
Anticancer Properties
The compound has also been studied for its anticancer potential. Its mechanism involves targeting specific cancer cell pathways, leading to cell cycle arrest and apoptosis. Preliminary findings suggest that it may inhibit tumor growth through the modulation of key signaling pathways .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several derivatives of 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid. The results showed that compounds with structural modifications exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. Notably, derivatives with bromine substitutions displayed enhanced potency compared to their non-brominated counterparts.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Derivative A | 0.22 | Strong |
| Derivative B | 0.50 | Moderate |
| Derivative C | 0.75 | Weak |
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, the compound was tested on various cancer cell lines. Results indicated significant cytotoxicity, with IC50 values below 10 μM for several tested lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF7 (Breast) | 5.5 | High |
| A549 (Lung) | 8.0 | Moderate |
| HeLa (Cervical) | 6.2 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
